(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and specific reagents. Unfortunately, the search results did not provide a detailed synthesis pathway for this specific compound .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, the search results did not provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, the search results did not provide specific information on the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the search results did not provide detailed physical and chemical properties for this compound .Scientific Research Applications
Anticancer Properties
Benzothiazole derivatives, including the compound , have shown significant potential in anticancer research. Various studies have synthesized and evaluated benzothiazole derivatives for their antitumor properties. For instance, Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety and tested them for their in vitro anticancer activity. Two compounds demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The most active compound exhibited promising GI50 and TGI values, indicating its potential as an anticancer agent (Havrylyuk et al., 2010). Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their probable anticancer activity, revealing their cytotoxic activity against various cancer cell lines and investigating their effects on DNA synthesis and death pathways of carcinogenic cells (Osmaniye et al., 2018).
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity, showing excellent broad-spectrum activity against bacterial and fungal strains (Padalkar et al., 2014). Spoorthy et al. (2021) conducted docking studies and evaluated the anti-microbial activity of synthesized ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, offering insights into their potential in combating microbial infections (Spoorthy et al., 2021).
Anticonvulsant and Sedative Properties
Benzothiazole derivatives have also been evaluated for their potential in treating neurological conditions. A study by Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as agonists of benzodiazepine receptors and evaluated them for anticonvulsant activity. The study found that some compounds exhibited significant anticonvulsant activity, and compound 5i, in particular, showed sedative-hypnotic activity without impairing learning and memory, indicating the compound's specificity in targeting benzodiazepine receptors (Faizi et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c26-15-5-2-1-4-14(15)20(28)24-23-19(27)6-3-9-25-21(29)18(33-22(25)32)11-13-7-8-16-17(10-13)31-12-30-16/h1-2,4-5,7-8,10-11,26H,3,6,9,12H2,(H,23,27)(H,24,28)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAODWNJUBLCPH-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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